2-(Cyclopentyloxy)nicotinic acid
Overview
Description
2-(Cyclopentyloxy)nicotinic acid is a chemical compound with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol . It is a derivative of nicotinic acid, where the hydrogen atom of the hydroxyl group is replaced by a cyclopentyloxy group. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentyloxy)nicotinic acid typically involves the reaction of nicotinic acid with cyclopentanol in the presence of a dehydrating agent. One common method is the esterification of nicotinic acid with cyclopentanol using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
The use of continuous flow reactors and optimized reaction conditions would be essential to achieve high yields and purity in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentyloxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(Cyclopentyloxy)nicotinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Cyclopentyloxy)nicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it is likely to interact with nicotinic acid receptors and influence metabolic pathways related to lipid metabolism and energy production . The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate enzyme activities and cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
Nicotinamide: Another derivative of nicotinic acid, used in the treatment of pellagra and as a dietary supplement.
2-Chloronicotinic Acid: A halogenated derivative with different chemical properties and applications.
Uniqueness
2-(Cyclopentyloxy)nicotinic acid is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-cyclopentyloxypyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)9-6-3-7-12-10(9)15-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIXGGMZPGOAAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588450 | |
Record name | 2-(Cyclopentyloxy)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953732-05-3 | |
Record name | 2-(Cyclopentyloxy)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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